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Cat. No.: B1671948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
INH14, chemically known as N-(4-Ethylphenyl)-N'-phenylurea, is a small-molecule compound

that has emerged as a significant inhibitor of the I-kappa-B kinase (IKK) pathway. This pathway

plays a crucial role in regulating the inflammatory response through the activation of the

nuclear factor-kappa B (NF-κB) transcription factor. By targeting the IKKα and IKKβ kinases,

INH14 effectively modulates downstream inflammatory signaling, making it a compound of

interest for the development of novel anti-inflammatory and anti-cancer therapeutics. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

and biological properties, and the mechanism of action of INH14, along with detailed

experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties
The foundational chemical identity of INH14 is provided below, detailing its molecular structure

and key identifiers. While a comprehensive set of experimentally determined physicochemical

properties is not readily available in the public domain, predicted values and available data are

presented.
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Property Value Source

IUPAC Name 1-(4-ethylphenyl)-3-phenylurea N/A

Synonyms
INH14, N-(4-Ethylphenyl)-N'-

phenylurea
N/A

Molecular Formula C15H16N2O (1)

Molecular Weight 240.30 g/mol (1)

CAS Number 200134-22-1 (2)

SMILES
CCC1=CC=C(C=C1)NC(=O)N

C2=CC=CC=C2
(1)

InChI

InChI=1S/C15H16N2O/c1-2-

12-8-10-14(11-9-12)17-

15(18)16-13-6-4-3-5-7-13/h3-

11H,2H2,1H3,(H2,16,17,18)

(1)

Predicted XlogP 3.8 (1)

Solubility

DMSO: ≥ 125 mg/mL (520.18

mM)Water: < 0.1 mg/mL

(insoluble)

[3](4)

Biological Activity and Mechanism of Action
INH14 functions as a potent inhibitor of the IKKα and IKKβ kinases, which are central

components of the canonical and non-canonical NF-κB signaling pathways. These pathways

are activated by various stimuli, including toll-like receptor (TLR) ligands, tumor necrosis factor-

alpha (TNF-α), and interleukin-1 (IL-1). The activation of IKKα and IKKβ leads to the

phosphorylation and subsequent degradation of the inhibitory protein IκBα. This event unmasks

the nuclear localization signal of NF-κB, allowing its translocation to the nucleus and the

subsequent transcription of pro-inflammatory genes. INH14's inhibitory action on IKKα and

IKKβ prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and

attenuating the inflammatory response.
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The inhibitory activity of INH14 has been quantified through in vitro kinase assays, with the

following half-maximal inhibitory concentrations (IC50) reported:

Target IC50 (μM) Source

IKKα 8.97

IKKβ 3.59

In cellular and in vivo models, INH14 has been shown to decrease the degradation of IκBα in

cells activated by TLR ligands and reduce the production of TNF-α in response to lipopeptide-

induced inflammation. Furthermore, treatment with INH14 has been demonstrated to reduce

the constitutive NF-κB activity in ovarian cancer cells, leading to a decrease in their wound-

closing ability.

Signaling Pathway of INH14 Action
The following diagram illustrates the canonical NF-κB signaling pathway and the point of

inhibition by INH14.
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Caption: INH14 inhibits the IKK complex, preventing NF-κB activation.
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Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization

of INH14.

IKKα/β Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is

suitable for measuring the inhibitory activity of INH14 on IKKα and IKKβ.
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Start

1. Prepare kinase reaction mix:
IKKα or IKKβ, substrate, ATP,

and varying concentrations of INH14.

2. Incubate at room temperature.

3. Add ADP-Glo™ Reagent to
terminate kinase reaction and

deplete remaining ATP.

4. Incubate for 40 minutes at
room temperature.

5. Add Kinase Detection Reagent to
convert ADP to ATP and generate light.

6. Incubate for 30-60 minutes at
room temperature.

7. Measure luminescence using a
plate-reading luminometer.

8. Calculate IC50 values.

Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ Kinase Assay to determine IC50 values.
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Prepare Reagents:

Prepare a serial dilution of INH14 in the appropriate vehicle (e.g., DMSO).

Prepare the kinase reaction buffer containing the IKK enzyme (IKKα or IKKβ), the

appropriate substrate (e.g., a peptide substrate for IKK), and ATP.

Kinase Reaction:

In a 384-well plate, add 5 µL of the kinase reaction buffer to each well.

Add the serially diluted INH14 or vehicle control to the respective wells.

Initiate the reaction by adding ATP.

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

ATP Depletion:

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP.

Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Detection:

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a

luminescent signal.

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to

stabilize.

Measurement and Analysis:

Measure the luminescence of each well using a plate-reading luminometer.
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The luminescent signal is proportional to the amount of ADP produced and therefore to the

kinase activity.

Plot the luminescence signal against the concentration of INH14 and fit the data to a dose-

response curve to determine the IC50 value.

Immunoblotting for IκBα Degradation
This protocol outlines the steps to assess the effect of INH14 on IκBα degradation in cells

stimulated with a TLR ligand.

Cell Culture and Treatment:

Seed cells (e.g., HEK293-TLR2 or primary monocytes) in appropriate culture plates and

allow them to adhere.

Pre-treat the cells with varying concentrations of INH14 or vehicle for a specified time

(e.g., 1 hour).

Stimulate the cells with a TLR ligand (e.g., a lipopeptide for TLR2) for a short period (e.g.,

15-30 minutes) to induce IκBα degradation.

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a protein assay (e.g., BCA

assay).

SDS-PAGE and Western Blotting:
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Normalize the protein amounts for each sample and prepare them with Laemmli sample

buffer.

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunodetection:

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for

1 hour at room temperature.

Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. A

loading control antibody (e.g., anti-β-actin) should also be used.

Wash the membrane extensively with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities to determine the relative levels of IκBα in each sample. A

decrease in the IκBα band intensity in stimulated cells compared to unstimulated cells

indicates degradation, and the rescue of this band in INH14-treated cells demonstrates its

inhibitory effect.

Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxicity of INH14 on cells.

Cell Seeding:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1671948?utm_src=pdf-body
https://www.benchchem.com/product/b1671948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in a 96-well plate at a predetermined density and allow them to attach

overnight.

Compound Treatment:

Treat the cells with a range of concentrations of INH14 or vehicle control.

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

CCK-8 Assay:

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time may need

to be optimized depending on the cell type.

Measurement:

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability for each concentration of INH14 relative to the

vehicle-treated control cells.

Conclusion
INH14 is a promising small-molecule inhibitor of IKKα and IKKβ with demonstrated efficacy in

cellular and in vivo models of inflammation. Its well-defined mechanism of action and biological

activity make it a valuable tool for researchers studying NF-κB signaling and a potential starting

point for the development of new therapeutic agents for inflammatory diseases and cancer. The

experimental protocols provided in this guide offer a robust framework for the further

investigation and characterization of INH14 and similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1671948?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/295048
https://synhet.com/products/CAS-200134-22-1
https://pubchem.ncbi.nlm.nih.gov/compound/7616033
https://pubchem.ncbi.nlm.nih.gov/compound/7616033
https://www.glpbio.com/inh14.html
https://www.benchchem.com/product/b1671948#chemical-structure-and-properties-of-inh14
https://www.benchchem.com/product/b1671948#chemical-structure-and-properties-of-inh14
https://www.benchchem.com/product/b1671948#chemical-structure-and-properties-of-inh14
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671948?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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